![molecular formula C16H17ClN2O3S B2604763 Ethyl 2-({4-[4-(2-chloroethyl)phenyl]-5-methyl-1,3-thiazol-2-yl}amino)-2-oxoacetate CAS No. 866151-07-7](/img/structure/B2604763.png)
Ethyl 2-({4-[4-(2-chloroethyl)phenyl]-5-methyl-1,3-thiazol-2-yl}amino)-2-oxoacetate
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Overview
Description
The compound “Ethyl 2-({4-[4-(2-chloroethyl)phenyl]-5-methyl-1,3-thiazol-2-yl}amino)-2-oxoacetate” is a complex organic molecule. It contains several functional groups, including an ethyl ester group, a thiazole ring, a phenyl ring, and a chloroethyl group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a heterocyclic ring. The thiazole ring, a five-membered ring containing nitrogen and sulfur atoms, would contribute to the compound’s polarity and could participate in various chemical reactions .Chemical Reactions Analysis
The compound could undergo various chemical reactions depending on the conditions. For instance, the chloroethyl group could participate in nucleophilic substitution reactions, while the ester group could undergo hydrolysis under acidic or basic conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of an ester group could make it somewhat polar, affecting its solubility in different solvents .Scientific Research Applications
Synthesis of Thiazoles and Pyrazolo[1,5-a]pyrimidines
Ethyl 2-({4-[4-(2-chloroethyl)phenyl]-5-methyl-1,3-thiazol-2-yl}amino)-2-oxoacetate is utilized in the synthesis of various thiazoles and pyrazolo[1,5-a]pyrimidines. This synthesis involves reactions with halo ketones or halo esters, leading to compounds with potential applications in medicinal chemistry (Abdelhamid & Afifi, 2010).
Glucosidase Inhibition Studies
A study demonstrated the synthesis of novel ethyl 2-[aryl(thiazol-2-yl)amino]acetates, including this compound, and their application in α-glucosidase and β-glucosidase inhibition. This indicates its potential use in metabolic disorder treatments (Babar et al., 2017).
Transformation into 5-Substituted 2-Aminothiazolo[5,4-c]pyridine-7-carboxylates
The compound is also used as a precursor in the transformation into various 5-substituted 2-aminothiazolo[5,4-c]pyridine-7-carboxylates, showcasing its versatility in synthetic organic chemistry (Albreht et al., 2009).
Synthesis of (4-oxo-4H-pyrido(1,2-a)pyrimidin-3-yl)thiazole-5- Carboxylates
Its use extends to the synthesis of (4-oxo-4H-pyrido(1,2-a)pyrimidin-3-yl)thiazole-5-carboxylates, which may have further applications in drug discovery and development (Žugelj et al., 2009).
Antimicrobial Activity Studies
The compound has been used in the synthesis of thiazoles and their fused derivatives with antimicrobial activities. These derivatives have been tested against bacterial and fungal strains, suggesting its relevance in antimicrobial research (Wardkhan et al., 2008).
Antitumor Activity
It is also involved in the synthesis of compounds with antitumor activity, as evidenced by a study on Ethyl 2-[(2-Amino-3-Cyano-4-Phenethyl-4H-Naphtho[1,2-b]Pyran-8-yl)Oxy]acetate, indicating potential applications in cancer research (Liu et al., 2018).
Future Directions
properties
IUPAC Name |
ethyl 2-[[4-[4-(2-chloroethyl)phenyl]-5-methyl-1,3-thiazol-2-yl]amino]-2-oxoacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O3S/c1-3-22-15(21)14(20)19-16-18-13(10(2)23-16)12-6-4-11(5-7-12)8-9-17/h4-7H,3,8-9H2,1-2H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRQNRBLWQITFSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)NC1=NC(=C(S1)C)C2=CC=C(C=C2)CCCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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